REACTION_CXSMILES
|
S(=O)(=O)(O)O.[O:6]=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[Cl:20][C:21]1([Cl:29])[C:24]([Cl:25])=[C:23]([Cl:26])[C:22]1([Cl:28])[Cl:27]>>[Cl:20][C:21]1([Cl:29])[C:24](=[O:6])[C:23]([Cl:26])=[C:22]1[Cl:27].[Cl:20][C:21]1([Cl:29])[C:24]([Cl:25])=[C:23]([Cl:26])[C:22]1([Cl:28])[Cl:27].[Cl:20][C:21]([Cl:29])=[C:24]([Cl:25])[C:23]([Cl:26])=[C:22]([Cl:28])[Cl:27]
|
Name
|
|
Quantity
|
78 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
78.5 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClC1(C(C(=C1Cl)Cl)(Cl)Cl)Cl
|
Name
|
|
Quantity
|
0.368 mol
|
Type
|
reactant
|
Smiles
|
ClC1(C(C(=C1Cl)Cl)(Cl)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1(C(C(=C1Cl)Cl)(Cl)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured onto ice
|
Type
|
CUSTOM
|
Details
|
the organic phase was then separated immediately from the aqueous phase
|
Type
|
EXTRACTION
|
Details
|
the latter was extracted three times with petroleum ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulphate
|
Type
|
DISTILLATION
|
Details
|
the petroleum ether was distilled under normal pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was subjected to fractional distillation under 35 mbars
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1(C(=C(C1=O)Cl)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.6 g |
Name
|
|
Type
|
product
|
Smiles
|
ClC1(C(C(=C1Cl)Cl)(Cl)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.3 g |
Name
|
|
Type
|
product
|
Smiles
|
ClC(=C(C(=C(Cl)Cl)Cl)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
S(=O)(=O)(O)O.[O:6]=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[Cl:20][C:21]1([Cl:29])[C:24]([Cl:25])=[C:23]([Cl:26])[C:22]1([Cl:28])[Cl:27]>>[Cl:20][C:21]1([Cl:29])[C:24](=[O:6])[C:23]([Cl:26])=[C:22]1[Cl:27].[Cl:20][C:21]1([Cl:29])[C:24]([Cl:25])=[C:23]([Cl:26])[C:22]1([Cl:28])[Cl:27].[Cl:20][C:21]([Cl:29])=[C:24]([Cl:25])[C:23]([Cl:26])=[C:22]([Cl:28])[Cl:27]
|
Name
|
|
Quantity
|
78 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
78.5 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClC1(C(C(=C1Cl)Cl)(Cl)Cl)Cl
|
Name
|
|
Quantity
|
0.368 mol
|
Type
|
reactant
|
Smiles
|
ClC1(C(C(=C1Cl)Cl)(Cl)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1(C(C(=C1Cl)Cl)(Cl)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured onto ice
|
Type
|
CUSTOM
|
Details
|
the organic phase was then separated immediately from the aqueous phase
|
Type
|
EXTRACTION
|
Details
|
the latter was extracted three times with petroleum ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulphate
|
Type
|
DISTILLATION
|
Details
|
the petroleum ether was distilled under normal pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was subjected to fractional distillation under 35 mbars
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1(C(=C(C1=O)Cl)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.6 g |
Name
|
|
Type
|
product
|
Smiles
|
ClC1(C(C(=C1Cl)Cl)(Cl)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.3 g |
Name
|
|
Type
|
product
|
Smiles
|
ClC(=C(C(=C(Cl)Cl)Cl)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
S(=O)(=O)(O)O.[O:6]=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[Cl:20][C:21]1([Cl:29])[C:24]([Cl:25])=[C:23]([Cl:26])[C:22]1([Cl:28])[Cl:27]>>[Cl:20][C:21]1([Cl:29])[C:24](=[O:6])[C:23]([Cl:26])=[C:22]1[Cl:27].[Cl:20][C:21]1([Cl:29])[C:24]([Cl:25])=[C:23]([Cl:26])[C:22]1([Cl:28])[Cl:27].[Cl:20][C:21]([Cl:29])=[C:24]([Cl:25])[C:23]([Cl:26])=[C:22]([Cl:28])[Cl:27]
|
Name
|
|
Quantity
|
78 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
78.5 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClC1(C(C(=C1Cl)Cl)(Cl)Cl)Cl
|
Name
|
|
Quantity
|
0.368 mol
|
Type
|
reactant
|
Smiles
|
ClC1(C(C(=C1Cl)Cl)(Cl)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1(C(C(=C1Cl)Cl)(Cl)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured onto ice
|
Type
|
CUSTOM
|
Details
|
the organic phase was then separated immediately from the aqueous phase
|
Type
|
EXTRACTION
|
Details
|
the latter was extracted three times with petroleum ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulphate
|
Type
|
DISTILLATION
|
Details
|
the petroleum ether was distilled under normal pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was subjected to fractional distillation under 35 mbars
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1(C(=C(C1=O)Cl)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.6 g |
Name
|
|
Type
|
product
|
Smiles
|
ClC1(C(C(=C1Cl)Cl)(Cl)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.3 g |
Name
|
|
Type
|
product
|
Smiles
|
ClC(=C(C(=C(Cl)Cl)Cl)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |